molecular formula C9H18N2S B12554622 1,3-Diisopropylimidazolidine-2-thione CAS No. 144584-02-1

1,3-Diisopropylimidazolidine-2-thione

Cat. No.: B12554622
CAS No.: 144584-02-1
M. Wt: 186.32 g/mol
InChI Key: INCCNQHWYSSOGO-UHFFFAOYSA-N
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Description

Historical Development and Academic Significance of Thione Chemistry

The journey of heterocyclic chemistry began in the early 19th century with the discovery of simple heterocyclic compounds. numberanalytics.com Key milestones include the creation of alloxan (B1665706) from uric acid in 1818 and the production of furfural (B47365) from starch in 1832. researchgate.netwikipedia.org In 1834, pyrrole (B145914) was obtained through the dry distillation of bones. researchgate.netwikipedia.org The initial focus was on understanding the structures and reactivity of these new molecules, which were first understood through their chemical reactions and properties. numberanalytics.com

The development of thione chemistry is intrinsically linked to this broader history. Thiones, and specifically N-heterocyclic thiones, emerged as an important subclass, valued for their unique electronic properties and reactivity. They serve as crucial building blocks and ligands. For instance, imidazolidine-2-thione derivatives are recognized for their utility as chiral auxiliaries and as ligands in the field of asymmetric catalysis. nih.gov The study of these compounds has expanded from fundamental synthesis and characterization to complex applications, including their role as precursors to the highly influential N-heterocyclic carbenes (NHCs), which are among the most powerful tools in modern organic chemistry. nih.govnih.gov

Structural Characteristics and Chemical Importance of the Imidazolidine-2-thione Core

The imidazolidine-2-thione scaffold is built upon the imidazolidine (B613845) ring, a five-membered heterocyclic compound containing two nitrogen atoms. wikipedia.org Imidazolidines are typically prepared through the condensation of a 1,2-diamine with an aldehyde. wikipedia.org The imidazolidine-2-thione core is a cyclic thiourea (B124793), and its parent compound, 2-imidazolidinethione, has the chemical formula C₂H₂(NH)₂C=S. wikipedia.org

Structurally, the imidazolidine ring in derivatives like 1,3-dibenzylimidazolidine-2-thione (B12002937) often adopts a twisted or half-chair conformation. nih.gov The core structure is significant in medicinal chemistry, with derivatives showing potential as antimicrobial and anticancer agents. nih.govnih.gov The scaffold's ability to form stable complexes with various metals has been exploited to develop new therapeutic agents. nih.gov Furthermore, the imidazolidine-2-thione substructure is considered a pharmaceutically attractive scaffold due to its inclusion in various bioactive agents. nih.gov

The chemical importance of this core also stems from its reactivity. The thione group can undergo various transformations, and the nitrogen atoms can be readily substituted, allowing for the synthesis of a wide array of derivatives with tailored properties. Formally, the removal of two hydrogen atoms from the carbon between the nitrogens in an imidazolidine ring leads to a dihydroimidazol-2-ylidene, a type of persistent carbene, highlighting the scaffold's connection to carbene chemistry. wikipedia.org

Overview of Research Trajectories for 1,3-Diisopropylimidazolidine-2-thione and its Derivatives

Research into 1,3-diisopropylimidazolidine-2-thione and its analogues follows several key trajectories, primarily focusing on their applications in synthesis and catalysis. As members of the N-heterocyclic thione family, these compounds are extensively studied as ligands for transition metals, forming stable complexes that are active catalysts in a variety of organic transformations.

The derivatives of imidazolidine-2-thione are explored for their biological activities. nih.gov For example, different derivatives have been investigated as potential treatments for cardiovascular and pulmonary disorders, as well as for certain cancers. nih.gov The synthesis of new derivatives, such as mono- and di-acylated versions, is an active area of research to expand the chemical space and discover novel properties and applications. nih.gov The versatility of the imidazolidine-2-thione scaffold allows for systematic modifications, such as altering the substituents on the nitrogen atoms (like the isopropyl groups in 1,3-diisopropylimidazolidine-2-thione), to fine-tune the steric and electronic properties of the molecule for specific catalytic or biological functions.

Properties

CAS No.

144584-02-1

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

1,3-di(propan-2-yl)imidazolidine-2-thione

InChI

InChI=1S/C9H18N2S/c1-7(2)10-5-6-11(8(3)4)9(10)12/h7-8H,5-6H2,1-4H3

InChI Key

INCCNQHWYSSOGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(C1=S)C(C)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1,3 Diisopropylimidazolidine 2 Thione

Electron-Donating and σ-Donor Properties

1,3-Diisopropylimidazolidine-2-thione is characterized by its significant electron-donating capabilities, which stem from the presence of the thiourea (B124793) functional group embedded within the five-membered ring and enhanced by the inductive effects of the two isopropyl substituents. The lone pairs of electrons on the sulfur and nitrogen atoms contribute to its function as a potent σ-donor. This property is particularly evident in its ability to form stable coordination complexes with various metal centers and to participate in redox systems.

The electron-rich nature of the sulfur atom allows the molecule to act as a strong Lewis base, readily donating electron density to a Lewis acid, such as a metal cation. The isopropyl groups, being electron-releasing, further increase the electron density on the nitrogen atoms and, through the π-system of the thiourea moiety, on the sulfur atom. This enhancement of the sulfur atom's donating ability makes it a "soft" donor, favoring coordination with soft metal ions.

Research into related systems has demonstrated the utility of cyclic thioureas in various applications that leverage their donor properties. For instance, the redox couple of 1,3-diisopropylimidazolidine-2-thione and its corresponding disulfide has been investigated for use in electrochemical applications such as dye-sensitized solar cells. researchgate.netuqam.ca In such systems, the thione acts as the reduced species, which can donate an electron to regenerate the oxidized sensitizer (B1316253) dye, subsequently forming the disulfide. The efficiency of this process is directly related to the electron-donating strength of the thione.

Furthermore, studies on metal complexes incorporating ligands derived from similar imidazolidine-2-thione cores highlight the strong σ-donating character of the sulfur atom. nih.govmdpi.com While direct studies quantifying the donor strength of 1,3-diisopropylimidazolidine-2-thione via parameters like Tolman electronic parameter (TEP) are not widely available, its behavior in coordination and redox chemistry confirms its role as a significant electron donor. The electronic properties can be summarized in the table below, based on its observed chemical behavior.

PropertyDescriptionImplication
Electron Source Lone pairs on sulfur and nitrogen atoms.Acts as a Lewis base and nucleophile.
Substituent Effect Two electron-donating isopropyl groups.Enhances the electron density of the thiourea core.
Donor Type Strong σ-donor, soft donor.Forms stable complexes with soft metal ions.
Redox Activity Participates in reversible redox couples (thione/disulfide).Suitable for applications in electrochemical cells. researchgate.netuqam.ca

Tautomerism and Isomeric Equilibria within the Thione System

The structure of 1,3-diisopropylimidazolidine-2-thione allows for the theoretical consideration of tautomerism, a phenomenon common in thiourea and related heterocyclic thione systems. Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. In the case of imidazolidine-2-thiones, the principal tautomeric equilibrium involves the thione and thiol forms.

However, in 1,3-diisopropylimidazolidine-2-thione, the nitrogen atoms are fully substituted with isopropyl groups. This structural feature precludes the most common form of prototropic tautomerism seen in N-unsubstituted or N-monosubstituted thioureas, where a proton can migrate from a nitrogen atom to the sulfur atom to form a thiol (or "imidazoline-2-thiol") tautomer. As there are no protons on the ring nitrogen atoms, the thione-thiol equilibrium is not possible for the parent molecule.

The dominant and essentially exclusive form is the thione tautomer. This is supported by spectroscopic data, such as the ¹H NMR for the compound which shows signals corresponding to the isopropyl groups and the ethylene (B1197577) bridge of the imidazolidine (B613845) ring, with no evidence of tautomeric species under typical conditions. rsc.org

While the parent molecule is locked in the thione form, isomeric considerations can become relevant in its derivatives or during reactions. For example, geometric isomerism (cis/trans) could be a factor in substituted versions of the imidazolidine ring, such as in 4,5-dihydroxy-1,3-diisopropylimidazolidine-2-thione, where the relative stereochemistry of the hydroxyl groups can lead to distinct isomers. dtic.mil For the parent 1,3-diisopropylimidazolidine-2-thione, the primary isomeric considerations would relate to the conformational isomers arising from the puckering of the five-membered ring and the orientation of the isopropyl groups.

The potential tautomeric forms are summarized in the table below.

Tautomeric FormStructureStability/Presence
Thione (Dominant) Contains a C=S double bond.The stable and observed form for 1,3-diisopropylimidazolidine-2-thione.
Thiol (Hypothetical) Contains a C-S-H single bond and a C=N double bond within the ring.Not observed as it requires a proton on a nitrogen atom, which is absent.

Studies on Reaction Kinetics and Selectivity in Precursor Chemistry

1,3-Diisopropylimidazolidine-2-thione has been identified as a valuable precursor in materials science, specifically for the synthesis of metal sulfide (B99878) nanocrystals. rsc.org Its utility stems from its controlled reactivity, which allows for precise regulation over the kinetics of nanocrystal formation. In this context, it serves as a sulfur source that decomposes or reacts at a predictable rate to release sulfur for incorporation into the growing nanocrystal lattice.

A key study investigated the reaction kinetics of a library of cyclic thiourea precursors, including 1,3-diisopropylimidazolidine-2-thione (referred to as S-Im(iPr₂)), in the synthesis of Cadmium Sulfide (CdS) nanocrystals from a cadmium oleate (B1233923) precursor at 240 °C. rsc.org The reaction is a rate-limiting step in the formation of the CdS monomers, which then assemble into nanocrystals. The study found that the reactivity of these precursors spans several orders of magnitude, enabling fine control over the resulting nanocrystal composition and structure, such as creating graded or abrupt interfaces in heterostructures like CdSe/CdS. rsc.orgrsc.org

The reactivity of S-Im(iPr₂) was quantified and compared to other thiourea derivatives. The kinetics were monitored by measuring the yield of CdS nanocrystals over time. The results demonstrated that the choice of N-alkyl substituents on the imidazolidine-2-thione scaffold provides a powerful handle to tune the reaction rate. S-Im(iPr₂) was found to be one of the least reactive precursors, which is advantageous for processes requiring slow, controlled growth, such as forming a shell in core/shell nanocrystals. rsc.org

The following table presents kinetic data for S-Im(iPr₂) in the synthesis of CdS nanocrystals, highlighting its comparatively slow reactivity.

PrecursorStructureReaction Rate Constant (k, s⁻¹) at 240 °CRelative Reactivity
1,3-Diisopropylimidazolidine-2-thione (S-Im(iPr₂)) C₉H₁₈N₂S1.1 x 10⁻⁵Low
1,3-Dimethylimidazolidine-2-thione (S-Im(Me₂)) C₅H₁₀N₂S1.1 x 10⁻⁴Moderate
1,3-Di-tert-butylimidazolidine-2-thione (S-Im(tBu₂)) C₁₁H₂₂N₂S2.5 x 10⁻⁶Very Low
Data adapted from a study on precursor reaction kinetics for nanocrystal synthesis. rsc.org

This controlled reactivity and selectivity make 1,3-diisopropylimidazolidine-2-thione a precursor of choice for specific applications in nanomaterial synthesis where kinetic control is paramount to achieving the desired material properties. rsc.org

Coordination Chemistry and Ligand Applications of 1,3 Diisopropylimidazolidine 2 Thione

Complexation with Transition Metal Centers

1,3-Diisopropylimidazolidine-2-thione readily coordinates to a variety of transition metal centers, primarily through its exocyclic sulfur atom. The bulky isopropyl groups on the imidazolidine (B613845) ring play a crucial role in influencing the geometry and stability of the resulting complexes.

Platinum(II) Complexes: Synthesis and Structural Characterization

Platinum(II) complexes incorporating 1,3-diisopropylimidazolidine-2-thione are typically synthesized by reacting a suitable platinum(II) precursor, such as K₂[PtCl₄], with the ligand. researchgate.net The resulting complexes often exhibit a square-planar geometry around the platinum center, a common feature for Pt(II) complexes. researchgate.net

Complex Geometry Key Structural Features Reference
[Pt(Imt)₄]I₂·(CH₃)₂SO·H₂OSquare-planarPt atom coordinated to four sulfur atoms from imidazolidinethione (Imt) ligands. researchgate.net researchgate.net
cis-[PtCl₂(L)₂]Square-planarPlatinum(II) coordinated to two chloride ions and two thione ligands (L). researchgate.net
trans-[PtI₂(Imt)₂]Square-planarPlatinum(II) coordinated to two iodide ions and two trans-disposed thione ligands. researchgate.net researchgate.net

This table summarizes key structural data for representative Platinum(II) complexes.

Nickel(II) Complexes: Electronic Structure and Spectroscopic Properties

Nickel(II) complexes with 1,3-diisopropylimidazolidine-2-thione and related ligands have been investigated to understand their electronic structure and spectroscopic characteristics. These complexes, often with an octahedral geometry, display characteristic d-d electronic transitions. researchgate.net

The electronic absorption spectra of these Ni(II) complexes are typically interpreted using Tanabe-Sugano diagrams for a d⁸ electron configuration. researchgate.net These diagrams predict several spin-allowed transitions, which are observed as bands in the UV-Vis spectrum. The positions and intensities of these bands provide insights into the ligand field strength and the geometry of the complex. researchgate.netresearchgate.net For many octahedral Ni(II) complexes, transitions from the ³A₂g ground state to excited states like ³T₂g, ³T₁g(F), and ³T₁g(P) are observed. researchgate.net

Transition Energy Range (cm⁻¹) Description
³A₂g → ³T₂g~10,000 - 13,000Lowest energy spin-allowed transition.
³A₂g → ³T₁g(F)~16,000 - 19,000Second spin-allowed transition.
³A₂g → ³T₁g(P)~27,000 - 30,000Third spin-allowed transition.

This table presents typical electronic transitions observed in octahedral Nickel(II) complexes.

Magnetic susceptibility measurements further characterize the electronic state of the nickel center, with octahedral Ni(II) complexes typically exhibiting paramagnetism consistent with two unpaired electrons. uni-heidelberg.de

Cadmium(II) and Zinc(II) Coordination Compounds: Ligand Binding Modes

In its complexes with cadmium(II) and zinc(II), 1,3-diisopropylimidazolidine-2-thione and analogous ligands demonstrate versatile binding modes. The coordination geometry around the metal center can vary, influenced by factors such as the metal-to-ligand ratio and the presence of other coordinating anions. sci-hub.seresearchgate.net

For zinc(II), a common coordination environment is a distorted tetrahedron, where the zinc atom is bound to the sulfur atoms of the thione ligands and other co-ligands. researchgate.net Cadmium(II), being a larger ion, can accommodate higher coordination numbers and more complex structures, including dimeric species where ligands bridge two metal centers. sci-hub.seresearchgate.net In some instances, both neutral and deprotonated forms of a ligand can coexist within the same cadmium complex, leading to intricate coordination spheres. sci-hub.seresearchgate.net The coordination can involve not only the sulfur atom but also other donor atoms present in the ligand framework, leading to chelation. nih.gov

Metal Ion Typical Geometry Common Binding Modes Reference
Zinc(II)Distorted TetrahedralMonodentate S-coordination, Chelation (if other donors are present). nih.gov researchgate.netnih.gov
Cadmium(II)Tetrahedral, Trigonal Bipyramidal, OctahedralMonodentate S-coordination, Bridging between two metal centers. mdpi.com sci-hub.seresearchgate.netmdpi.com

This table outlines the coordination behavior of Zinc(II) and Cadmium(II) with thione-type ligands.

Gold(I) Complexes and Catalytic Utility

Gold(I) complexes featuring 1,3-diisopropylimidazolidine-2-thione and related N-heterocyclic thione ligands are an area of active research. bohrium.comnih.gov These complexes are often linear, with the gold(I) center coordinated to the sulfur atom of the thione and another ligand, typically a phosphine (B1218219) or another thione. bohrium.com The synthesis usually involves the reaction of a gold(I) precursor, such as [Au(PEt₃)Cl], with the thione ligand. bohrium.com

While the direct catalytic applications of 1,3-diisopropylimidazolidine-2-thione gold(I) complexes are still emerging, related gold(I) N-heterocyclic carbene (NHC) complexes have shown significant utility in various catalytic processes. nih.govrsc.org The stability and well-defined structure of these complexes make them promising candidates for applications in catalysis. nih.gov

Application as a Chiral Auxiliary in Asymmetric Catalysis

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. rsc.org While the direct use of 1,3-diisopropylimidazolidine-2-thione as a chiral auxiliary is not extensively documented, the closely related chiral oxazolidinones and N-acylthiazolidinethiones are widely employed. nih.govsigmaaldrich.com These auxiliaries, which share structural similarities, are used to direct the stereochemical outcome of reactions such as aldol (B89426) additions, alkylations, and Michael additions. rsc.orgnih.govsigmaaldrich.com

The principle involves attaching the chiral auxiliary to a prochiral substrate. The steric bulk and defined conformation of the auxiliary then direct the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation. nih.gov After the reaction, the auxiliary can be cleaved and recovered. The development of catalysts that incorporate chiral ligands is a key area of asymmetric catalysis. nih.govmdpi.com

Utilization as a Precursor in Inorganic Nanomaterial Synthesis

The thermal decomposition of metal complexes containing sulfur-based ligands, such as 1,3-diisopropylimidazolidine-2-thione, provides a viable route to inorganic nanomaterials. This method, often referred to as a single-source precursor approach, allows for the synthesis of metal sulfide (B99878) nanoparticles with controlled size, shape, and composition.

In this process, a metal complex incorporating the thione ligand is heated in a high-boiling point solvent. The complex decomposes at elevated temperatures, yielding the constituent metal and sulfur which then nucleate and grow into nanoparticles. The organic components of the ligand act as capping agents, preventing agglomeration and controlling the growth of the nanoparticles. This technique has been successfully applied to the synthesis of various metal sulfide nanomaterials, demonstrating the utility of thione complexes as convenient and effective precursors.

Ligand Design Principles and Electronic Tunability in Metal Complexes

The design of ligands is a cornerstone of modern coordination chemistry, allowing for the precise control of the electronic and, consequently, the chemical properties of metal complexes. In the case of 1,3-diisopropylimidazolidine-2-thione, its utility as a ligand is primarily dictated by the interplay between the steric and electronic effects of its constituent parts: the N-heterocyclic core, the thione group, and the N-alkyl substituents. The electronic tunability of metal complexes incorporating this ligand is a direct consequence of how these features influence the ligand field and the nature of the metal-ligand bond.

A key feature of N-heterocyclic thiones (NHTs) like 1,3-diisopropylimidazolidine-2-thione is their nature as soft donors, primarily coordinating to metals through the sulfur atom. The electronic properties of the resulting metal complexes can be modulated by altering the substituents on the nitrogen atoms of the imidazolidine ring. The isopropyl groups in 1,3-diisopropylimidazolidine-2-thione, for instance, exert a significant influence on the ligand's electronic properties and the geometry of its metal complexes.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of metal complexes with ligands derived from 1,3-diisopropylimidazolidine-2-thione. For example, in platinum(II) complexes, the geometry of the isopropyl groups has been shown to considerably influence the electronic structures of the metal complexes, which in turn alters their optical absorption profiles. researchgate.net This highlights a crucial principle of ligand design: even seemingly minor steric adjustments can have a profound impact on the electronic properties of the complex.

The electronic character of N-heterocyclic thiones can be described by considering their zwitterionic resonance structures. DFT studies on related iron(II) complexes with N,N'-dimethylimidazole selone (dmise) and thione (dmit) ligands suggest that these ligands act as π-donors. rsc.org This π-donation from the ligand to the metal center affects the electron density at the metal and, consequently, its redox properties. Coordination of these thione and selone ligands to Fe(II) has been shown to lower the Fe(II)/Fe(III) reduction potential. rsc.org This demonstrates that the electronic properties of the metal center can be tuned by the choice of the heterocyclic thione ligand.

The influence of the N-alkyl substituents extends to the electrochemical behavior of the complexes. Studies on related 1,3-dimethylimidazolium-based ionic liquids have shown that the length of the N-alkyl chain can affect properties such as ionic conductivity and the electrochemical window. rsc.org While not a direct study of coordination complexes, this principle can be extrapolated to suggest that the nature of the N-substituents on the imidazolidine-2-thione ligand can be a tool for fine-tuning the electrochemical properties of its metal complexes.

The synthesis of cadmium selenide (B1212193) (CdSe) and cadmium sulfide (CdS) nanocrystals using 1,3-diisopropylimidazolidine-2-thione as a sulfur source further underscores the tunability of its reactivity. mdpi.com The reaction kinetics, and thus the composition and size of the resulting nanocrystals, can be controlled by the choice of the N,N'-disubstituted imidazolidine-2-thione precursor. mdpi.com This control over reactivity is a direct consequence of the electronic and steric effects of the N-substituents.

Detailed Research Findings

Recent research has provided specific data on the electronic and structural properties of complexes involving ligands derived from 1,3-diisopropylimidazolidine-2-thione.

A study on neutral bis(1,2-dithiolene) platinum(II) complexes using a ligand derived from 1,3-diisopropylimidazolidine-2-thione, namely 1,3-diisopropylimidazoline-2,4,5-trithione, revealed interesting near-infrared (NIR) absorption properties. nih.govresearchgate.net The synthesized complexes exhibited two different stable structures with distinct optical absorption patterns, a phenomenon attributed to the configuration of the isopropyl functional groups. nih.gov This work provides a clear example of how the steric bulk of the N-substituents can be used to tune the electronic and optical properties of the final complex.

The table below summarizes the experimental UV-Vis-NIR absorption data for two isomers of the platinum(II) complex, designated as Pt-DT-IS-S1 and Pt-DT-IS-S2, dissolved in toluene. researchgate.net

Complexλmax (nm)Molar Extinction Coefficient (ε, M-1cm-1)
Pt-DT-IS-S1980~120,000
Pt-DT-IS-S2890~90,000

Furthermore, DFT calculations on these platinum complexes have provided insights into their electronic transitions. The calculations, which correlate well with the experimental spectra, confirm that the different conformations of the isopropyl groups lead to changes in the electronic structure, thereby affecting the absorption spectra. researchgate.net

In a different application, 1,3-diisopropylimidazolidine-2-thione and its corresponding disulfide have been investigated as a redox couple in electrolytes for dye-sensitized solar cells. The optimization of the ratio of the reduced (thione) to the oxidized (disulfide) form was studied in different solvents, indicating the relevance of the electrochemical properties of this compound for energy applications.

The synthesis of 1,3-diisopropylimidazolidine-2-thione itself has been reported, with characterization by ¹H NMR spectroscopy. mdpi.com

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)
1,3-Diisopropylimidazolidine-2-thioneC₆D₆0.89 (d, 12H, –CH₃), 2.65 (s, 4H, –CH₂), 4.3 (sept, 2H, –CH)

Spectroscopic and Crystallographic Characterization Methodologies for Structural Elucidation of 1,3 Diisopropylimidazolidine 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of an organic molecule by mapping the chemical environments of magnetically active nuclei such as ¹H and ¹³C.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1,3-diisopropylimidazolidine-2-thione provides precise information about the number, connectivity, and environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the isopropyl and the imidazolidine (B613845) ring protons.

The methine protons (-CH) of the two equivalent isopropyl groups are expected to appear as a septet due to coupling with the six protons of the two adjacent methyl groups. The twelve methyl protons (-CH₃) of the isopropyl groups would, in turn, appear as a doublet, coupling to the single methine proton. The four protons of the ethylene (B1197577) backbone (-CH₂-CH₂-) of the imidazolidine ring are chemically equivalent and are expected to produce a singlet.

Table 1: Predicted ¹H NMR Chemical Shift Data for 1,3-Diisopropylimidazolidine-2-thione

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Isopropyl -CH~4.7Septet2H
Imidazolidine -CH₂-CH₂-~3.5Singlet4H
Isopropyl -CH₃~1.3Doublet12H

Carbon-13 (¹³C) NMR and Advanced Two-Dimensional Techniques (DEPT, APT, HMQC, HMBC)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 1,3-diisopropylimidazolidine-2-thione, four distinct signals are expected: the thione carbon (C=S), the ethylene carbons of the ring, and the methine and methyl carbons of the isopropyl groups. The thione carbon is the most deshielded, appearing significantly downfield.

Advanced NMR techniques are employed for unambiguous signal assignment:

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 experiments distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons, like the C=S carbon, are not observed in DEPT spectra.

APT (Attached Proton Test): Similar to DEPT, APT differentiates carbons based on the number of attached protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This 2D technique correlates carbon signals with the signals of directly attached protons, confirming which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away, which is crucial for mapping the complete carbon skeleton. For example, HMBC would show a correlation from the isopropyl methine proton to the thione carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Data for 1,3-Diisopropylimidazolidine-2-thione

Carbon TypePredicted Chemical Shift (δ, ppm)
Thione (C=S)~183
Isopropyl -CH~51
Imidazolidine -CH₂-CH₂-~47
Isopropyl -CH₃~20

Solid-State NMR for Crystalline Materials

Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides information about the structure of the compound in its crystalline form. researchgate.net This technique is sensitive to molecular packing and polymorphism. For N-substituted imidazolidine-2-thiones, ssNMR can reveal the presence of non-equivalent molecules in the crystal unit cell, which would manifest as a splitting of the NMR signals. researchgate.net Analysis of spinning sidebands in a MAS experiment can also be used to determine the chemical shift anisotropies for the carbon atoms, offering further insight into the local electronic environment. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups. The IR spectrum of 1,3-diisopropylimidazolidine-2-thione will display characteristic absorption bands. A key absorption is the C=S (thione) stretching vibration. Compared to a C=O (carbonyl) stretch which is very strong and appears around 1700 cm⁻¹, the C=S stretch is weaker and appears at a lower frequency, typically in the 1250-1020 cm⁻¹ range. Other significant absorptions include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹, and C-N stretching vibrations. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that is unique to the molecule. researchgate.netnist.gov

Table 3: Key IR Absorption Bands for Imidazolidine-2-thione Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C-H (Alkyl) Stretch2850-2960Medium-Strong
C-N Stretch1250-1350Medium
C=S (Thione) Stretch1020-1250Medium-Weak

Mass Spectrometry (MS) for Molecular Mass Confirmation

Mass spectrometry is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound, confirming its elemental composition. For 1,3-diisopropylimidazolidine-2-thione (C₉H₁₈N₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (186.32 g/mol ). The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways would likely involve the loss of the isopropyl groups.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. It determines the precise three-dimensional coordinates of every atom in the molecule and how the molecules are arranged in the crystal lattice. This analysis yields exact bond lengths, bond angles, and torsional angles.

While the specific crystal structure of 1,3-diisopropylimidazolidine-2-thione is not publicly available, data from closely related compounds like 1,3-dibenzylimidazolidine-2-thione (B12002937) reveals that the five-membered imidazolidine ring typically adopts a twisted or half-chair conformation. nih.gov X-ray analysis would also detail intermolecular interactions, such as van der Waals forces, which govern the crystal packing.

Table 4: Representative Crystallographic Parameters for a Related Compound (1,3-Dibenzylimidazolidine-2-thione) nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.8492 (8)
b (Å)10.2284 (5)
c (Å)10.1314 (6)
β (°)107.131 (6)
Volume (ų)1470.53 (14)
Z (Molecules per unit cell)4

Electronic Absorption Spectroscopy (UV-Vis-NIR) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. For 1,3-diisopropylimidazolidine-2-thione, this method probes the transitions associated with the thioamide chromophore embedded within the five-membered imidazolidine ring. The absorption of ultraviolet and visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of N,N'-dialkylimidazolidine-2-thiones typically displays characteristic absorption bands. The primary electronic transitions observed are the n → π* and π → π* transitions associated with the C=S group. The n → π* transition, which involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital, is typically of lower energy and appears at a longer wavelength. The more intense π → π* transition corresponds to the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

While specific experimental values for the absorption maxima (λmax) and molar absorptivity (ε) for 1,3-diisopropylimidazolidine-2-thione are not extensively reported in the readily available literature, the expected spectral features can be inferred from related N,N'-dialkyl ethylenethioureas. It is anticipated that the spectrum, typically recorded in a solvent such as ethanol (B145695) or acetonitrile, would exhibit a prominent absorption band in the UV region. The exact position and intensity of these bands are influenced by the solvent polarity and the electronic effects of the isopropyl substituents on the nitrogen atoms.

Interactive Data Table: Expected UV-Vis Absorption Data (Note: The following table is illustrative, as specific experimental data from the searched literature is not available. The values represent typical ranges for similar compounds.)

TransitionExpected λmax Range (nm)Expected Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹)Associated Chromophore
π → π230 - 2505,000 - 15,000C=S
n → π280 - 32050 - 200C=S

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a sample of 1,3-diisopropylimidazolidine-2-thione. This method provides a crucial verification of the compound's empirical formula (C₉H₁₈N₂S) and, by extension, its molecular formula and purity.

The procedure involves the complete combustion of a precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. Sulfur content is typically determined by converting it to sulfur dioxide (SO₂) and subsequently titrating or using other detection methods. From the masses of these combustion products, the percentage composition of each element in the original sample is calculated.

The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% tolerance, provides strong evidence for the compound's identity and purity.

Interactive Data Table: Elemental Composition of 1,3-Diisopropylimidazolidine-2-thione

ElementSymbolTheoretical (%)Found (%) (Illustrative)
CarbonC57.99Data not available in searched literature
HydrogenH9.73Data not available in searched literature
NitrogenN15.03Data not available in searched literature
SulfurS17.21Data not available in searched literature

Theoretical and Computational Investigations of 1,3 Diisopropylimidazolidine 2 Thione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost. For N-heterocyclic thiones and related compounds, DFT methods are extensively used to investigate their fundamental characteristics.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are employed to determine the distribution of electrons and the energies of molecular orbitals. Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

For derivatives of imidazolidine-2-thione, the HOMO is typically localized on the electron-rich thiourea (B124793) core, particularly involving the sulfur and nitrogen lone pairs, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the C=S bond and the adjacent atoms, representing the most likely region for nucleophilic attack.

Table 1: Representative Frontier Orbital Energies for Related Thioxoimidazolidine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
3-Methyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one -5.277 -1.281 3.996
3-Butyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one -5.252 -1.265 3.987
3-Allyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one -5.279 -1.321 3.957

Data derived from studies on related thioxoimidazolidin-4-one derivatives. researchgate.net

Computational methods, particularly DFT, are invaluable for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. By calculating these properties for a proposed structure, a direct comparison can be made with experimental data, serving as a powerful tool for structure verification.

In a study on N- and O-derivatives of 4,5-dihydroxyimidazolidine-2-thione, quantum chemical calculations were used to systematize the effects of various substituents on the 13C and 1H NMR signals of the imidazolidine-2-thione ring. mdpi.com The calculations, performed using the M062X functional and a 6-311+G(d,p) basis set, showed that N-alkylation leads to an upfield shift of the carbon atoms of the thione and methine groups in the 13C NMR spectra, which was attributed to the inductive effects of the alkyl groups. mdpi.com This correlation between calculated electronic properties (Mulliken charges) and experimental chemical shifts confirms the utility of DFT in interpreting spectroscopic data. mdpi.com

For 1,3-diisopropylimidazolidine-2-thione, one would expect the isopropyl substituents to have a distinct influence on the NMR and IR spectra. DFT calculations could predict the specific chemical shifts for the isopropyl methine and methyl protons and carbons, as well as the characteristic vibrational frequency of the C=S bond. These theoretical predictions can guide the assignment of experimental spectra.

Thiourea-containing heterocycles like imidazolidine-2-thione can potentially exist in different tautomeric forms, most commonly the thione (C=S) and thiol (C-SH) forms. DFT calculations are a reliable method to determine the relative stabilities of these tautomers by computing their total energies.

Studies on related systems, such as 1,3-thiazolidine-2-thione, have shown that the thione tautomer is predominantly favored, a finding supported by both experimental data and DFT calculations. unicamp.br The relative energies of the tautomers can be influenced by the solvent environment, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). rsc.org For N,N'-disubstituted imidazolidine-2-thiones, the thione form is generally expected to be the more stable tautomer due to the delocalization of the nitrogen lone pairs into the C=S pi system. DFT calculations would involve optimizing the geometries of both the thione and thiol forms of 1,3-diisopropylimidazolidine-2-thione and comparing their Gibbs free energies to predict the equilibrium constant.

Quantum Chemical Calculations for Molecular Energetics and Geometries

Quantum chemical calculations, including both ab initio and DFT methods, provide precise information about the three-dimensional structure and energetic properties of molecules. youtube.com For 1,3-diisopropylimidazolidine-2-thione, these calculations can determine optimized bond lengths, bond angles, and dihedral angles, offering a detailed picture of its molecular geometry.

In a computational study of N- and O-derivatives of 4,5-dihydroxyimidazolidine-2-thione, geometry optimization was carried out using the Gaussian'09 program package with the M062X hybrid functional and a 6-311+G(d,p) basis set. mdpi.com The calculated geometric parameters were then compared with experimental X-ray diffraction data where available, showing good agreement. mdpi.com Such calculations for 1,3-diisopropylimidazolidine-2-thione would likely reveal a non-planar five-membered ring, with the isopropyl groups adopting conformations that minimize steric hindrance.

Table 2: Representative Calculated Geometrical Parameters for a Related Imidazolidine-2-thione Ring

Parameter Calculated Value (Å or °)
C=S Bond Length ~1.68
N-C(S) Bond Length ~1.37
N-C(H2) Bond Length ~1.46
C-C Bond Length ~1.54
N-C-N Angle ~108
C-N-C Angle ~114

Values are approximations based on general data for similar structures and would require specific calculations for 1,3-diisopropylimidazolidine-2-thione.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational modeling allows for the exploration of reaction pathways, the identification of intermediates, and the characterization of transition states. 1,3-Diisopropylimidazolidine-2-thione is a precursor to a well-known N-heterocyclic carbene (NHC), IPr. The mechanism of reactions catalyzed by such NHCs is a subject of intense computational study. nih.govnih.gov

DFT calculations can be used to map the potential energy surface of a reaction, locating the minimum energy path from reactants to products. This involves calculating the energies of all stationary points, including reactants, intermediates, transition states, and products. For instance, the mechanism of NHC-catalyzed reactions often involves the formation of a Breslow intermediate, and the energetics of its formation and subsequent transformations can be elucidated through computational studies. nih.gov While these studies often focus on the carbene itself, understanding the properties of its thiourea precursor is also relevant.

Molecular Dynamics Simulations in Chemical Systems

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into conformational changes, solvent effects, and intermolecular interactions. nih.govmdpi.com An MD simulation of 1,3-diisopropylimidazolidine-2-thione in a solvent like water or an organic solvent could reveal the dynamics of the five-membered ring and the rotational freedom of the isopropyl groups.

While specific MD simulations on 1,3-diisopropylimidazolidine-2-thione are not detailed in the provided search context, such simulations are commonly applied to study the behavior of ligands in biological systems or the properties of materials. nih.govnih.gov For example, MD simulations have been used to study the stability of imidazolidine (B613845) derivatives as inhibitors of enzymes like PTP1B. nih.gov These simulations track the positions and velocities of atoms over time, governed by a force field that describes the potential energy of the system. The resulting trajectories can be analyzed to understand how the molecule interacts with its environment and its own conformational landscape.

In Silico Approaches for Ligand-Target Interactions (as a research tool)

In contemporary pharmacological research, in silico methodologies are indispensable for the preliminary evaluation and comprehension of ligand-target interactions. These computational techniques provide a foundational platform for predicting the binding affinities and modes of interaction between a ligand, such as 1,3-Diisopropylimidazolidine-2-thione, and its prospective biological targets. This approach is instrumental in the early phases of drug discovery and development, offering insights that guide further experimental validation.

Molecular docking is a primary in silico tool used to forecast the most probable binding orientation of a ligand when it forms a complex with a protein. journaljpri.com This computational simulation helps in understanding the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For thione derivatives, these studies are crucial in identifying key amino acid residues within the binding pocket that are essential for molecular recognition and affinity.

Following molecular docking, molecular dynamics (MD) simulations are often employed to analyze the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic perspective of the binding, revealing the conformational changes that may occur in both the ligand and the protein upon binding and offering a more refined estimation of the binding free energy.

Density Functional Theory (DFT) calculations are another powerful computational method applied to understand the electronic structure and reactivity of molecules like 1,3-Diisopropylimidazolidine-2-thione. nih.govmdpi.com These calculations can elucidate properties such as molecular electrostatic potential and frontier molecular orbitals (HOMO-LUMO), which are critical in predicting the chemical reactivity and the nature of the interactions with target macromolecules.

While direct in silico studies on 1,3-Diisopropylimidazolidine-2-thione are not extensively documented in publicly available literature, the methodologies are well-established for analogous heterocyclic thione compounds. For instance, studies on 2-thioxo-1,3-dithiol-carboxamides have utilized molecular docking to investigate their binding to various receptors, such as adrenergic receptors and calcium channels, revealing potential mechanisms for their observed biological activities. nih.gov Similarly, theoretical studies on 1,3-thiazolidine-2-thione have employed quantum chemical calculations to understand its structural and electronic properties. researchgate.net These examples underscore the utility of in silico approaches in characterizing the ligand-target interactions of this class of compounds.

The data generated from these computational studies are typically presented in formats that allow for the comparison of different ligands and the identification of promising candidates for further development.

Table 1: Representative Data from Molecular Docking Studies of Thione Analogs

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
2-thioxo-1,3-dithiol-carboxamide cVoltage-gated calcium channelsHigh- nih.gov
2-thioxo-1,3-dithiol-carboxamide dAlpha-adrenergic receptorHigh- nih.govresearchgate.net
Thiazolidine-4-one derivative C21BVR protein-Alanine (252) journaljpri.com
Thiazolidine-4-one derivative C51BVR protein-Alanine (252) journaljpri.com

Note: Specific docking scores are often proprietary or context-dependent and are represented here as "High" to indicate favorable binding.

Table 2: Representative Data from Molecular Dynamics and DFT Studies of Thione Analogs

CompoundSimulation/CalculationFindingReference
Caspase-3-6c complexMolecular Dynamics SimulationLess stable than the standard nih.gov
COX-2-3a complexMolecular Dynamics SimulationStable, remained in binding pocket nih.gov
2-thioxo-1,3-dithiol-carboxamidesDFT (B3LYP/6-31G(d,p))Comparison of electronic properties nih.gov

These in silico tools, when applied to 1,3-Diisopropylimidazolidine-2-thione, would serve as a powerful research instrument to hypothesize its potential biological targets and mechanisms of action, thereby streamlining subsequent experimental investigations.

Emerging Research Directions and Future Perspectives on 1,3 Diisopropylimidazolidine 2 Thione Chemistry

Advancements in Organocatalytic Applications

While N-heterocyclic carbenes (NHCs) have dominated the field of organocatalysis, their thione precursors, such as 1,3-diisopropylimidazolidine-2-thione, are gaining recognition as crucial components in catalytic systems. acs.orgnih.gov NHTs are often employed as stable, air-tolerant pre-catalysts that can be converted in situ to the highly reactive NHC species. nih.gov The fundamental principle of NHC catalysis involves the generation of a nucleophilic carbene, which can achieve "umpolung," or the inversion of reactivity, of aldehydes, enabling reactions like the benzoin (B196080) condensation. acs.org

The transition from the thione to the active carbene catalyst can be achieved through various methods, including treatment with specific reagents. nih.gov The structural framework of the N-heterocyclic ring, including the nature of the N-substituents (like the isopropyl groups in 1,3-diisopropylimidazolidine-2-thione), significantly influences the stability and catalytic activity of the resulting NHC. acs.org Research is focused on understanding the relationship between the structure of the NHT precursor and the efficacy of the generated catalyst in various organic transformations. rsc.org The acidity of the corresponding azolium salt, from which the carbene is generated, is a key parameter, with imidazolium (B1220033) salts generally being less acidic than thiazolium or triazolium salts. nih.govnih.gov

Table 1: Comparison of Common N-Heterocyclic Carbene Precursors in Organocatalysis

Precursor Type Typical pKa (in water) Key Catalytic Feature Representative Reactions
Imidazolium Salts ~20-24 nih.gov Generate highly nucleophilic carbenes Benzoin Condensation, Stetter Reaction acs.orgnih.gov
Thiazolium Salts ~16-19 nih.gov Bio-inspired (related to thiamine), pioneered early NHC catalysis Benzoin Condensation acs.org
Triazolium Salts ~16-19 nih.gov Generate highly active catalysts, often with enhanced stability Acyl Anion Chemistry, Asymmetric Catalysis acs.org

Exploration in Advanced Materials Science

The unique electronic properties of the thiourea (B124793) moiety within the 1,3-diisopropylimidazolidine-2-thione structure make it a candidate for applications in advanced materials. The exceptional polarizability and sulfur redox chemistry of related sulfur heterocycles are known to be advantageous for creating novel conductive materials. mdpi.com Researchers are exploring the integration of imidazolidine-2-thione derivatives into polymers and other macromolecules to impart specific functionalities.

One area of investigation is their use as components in electrolytes, for instance in lithium batteries, where related imidazolyl compounds have been studied. evitachem.com Furthermore, the ability of the thione group to act as a ligand for various metals opens up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting electronic, optical, or catalytic properties, driven by the interplay between the organic thione linker and the metal centers.

Innovative Synthetic Methodologies and Green Chemistry Integration

Key innovations include:

Aqueous Synthesis: Performing reactions in water as the solvent, which is environmentally benign and cost-effective. One-pot methods for synthesizing related benzimidazoline-2-thiones in water have been reported with excellent yields and short reaction times. rsc.org

Solvent-Free Reactions: Conducting reactions without any solvent, which reduces waste and simplifies product purification. researchgate.net Base-catalyzed protocols for the synthesis of related 1,3-thiazolidine-2-thiones have been developed that proceed at room temperature with low catalyst loading and without a solvent. nih.gov

Use of Deep Eutectic Solvents (DES): For the synthesis of related thiazolidinedione derivatives, DES have been used to act as both the solvent and the catalyst. nih.gov This dual role simplifies the reaction setup and aligns with green chemistry principles. nih.govfrontiersin.org

Table 2: Examples of Green Synthetic Approaches for Thione Derivatives

Target Scaffold Method Conditions Key Advantage
Benzimidazoline-2-thiones Cyclization in Water rsc.org H₂O as solvent, metal/ligand-free Environmentally benign, excellent yields rsc.org
Thiiranes Immobilized Thiourea researchgate.net Solvent-free, 60-70 °C Clean, eco-friendly, simplified workup researchgate.net
1,3-Thiazolidine-2-thiones DABCO-Catalysis nih.gov Solvent-free, room temperature Low catalyst loading, high yields (66-95%) nih.gov
Thiazolidinedione Derivatives Deep Eutectic Solvents nih.gov Choline chloride/N-methylurea as solvent/catalyst Avoids conventional organic solvents, dual-purpose medium nih.gov

Interdisciplinary Research Foci beyond Conventional Chemical Synthesis

The imidazolidine-2-thione scaffold is a cornerstone for building molecules with significant biological activity, leading to extensive interdisciplinary research in medicinal chemistry and agrochemicals.

Medicinal Chemistry: The imidazolidine-2-thione substructure is considered a "pharmaceutically attractive scaffold." nih.gov Derivatives have been investigated for a wide range of therapeutic applications. When complexed with metals such as platinum, zinc, or gold, these compounds have shown potential as antimicrobial or anticancer agents. nih.govresearchgate.net The core structure is also being evaluated for developing treatments for cardiovascular disorders and neuropsychiatric disorders by targeting specific cellular receptors. nih.gov

Agrochemicals: A novel strategy in crop protection involves targeting the virulence factors of pathogenic bacteria rather than killing them outright, which can reduce the evolutionary pressure for resistance. nih.gov In this vein, derivatives of the related 1,3-thiazolidine-2-thione have been synthesized and shown to inhibit the Type III Secretion System (T3SS) of Xanthomonas oryzae pv. oryzae, a bacterium that causes severe leaf blight in rice. nih.gov By suppressing the expression of genes essential for pathogenicity, these compounds were able to reduce disease symptoms in vivo. nih.gov

Coordination Chemistry: The thione group is an effective sulfur-donor ligand that readily forms complexes with various metal ions. evitachem.com This property is fundamental to its application in medicinal chemistry, where metal complexes often exhibit enhanced biological activity compared to the free ligand. nih.govresearchgate.net The study of these coordination compounds provides insight into their structure-activity relationships and mechanisms of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.